molecular formula C18H25N3O4S B11245565 3-methyl-4-(2-methylpropyl)-N-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

3-methyl-4-(2-methylpropyl)-N-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11245565
M. Wt: 379.5 g/mol
InChI Key: ZZMSRWSYGWHWIJ-UHFFFAOYSA-N
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Description

4-ISOBUTYL-3-METHYL-N-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE is a complex organic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ISOBUTYL-3-METHYL-N-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Various substitution reactions can occur, particularly at the benzothiadiazine ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-ISOBUTYL-3-METHYL-N-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-ISOBUTYL-3-METHYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE
  • 4-ISOBUTYL-3-METHYL-N-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE

Uniqueness

The uniqueness of 4-ISOBUTYL-3-METHYL-N-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE lies in its specific structural features, such as the tetrahydro-2-furanylmethyl group, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H25N3O4S

Molecular Weight

379.5 g/mol

IUPAC Name

3-methyl-4-(2-methylpropyl)-1,1-dioxo-N-(oxolan-2-ylmethyl)-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C18H25N3O4S/c1-12(2)11-21-13(3)20-26(23,24)17-9-14(6-7-16(17)21)18(22)19-10-15-5-4-8-25-15/h6-7,9,12,15H,4-5,8,10-11H2,1-3H3,(H,19,22)

InChI Key

ZZMSRWSYGWHWIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NS(=O)(=O)C2=C(N1CC(C)C)C=CC(=C2)C(=O)NCC3CCCO3

Origin of Product

United States

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